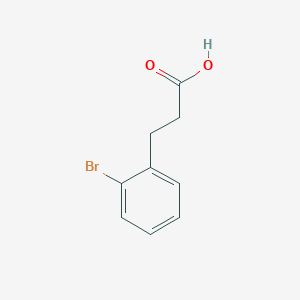

3-(2-Bromophenyl)propionic acid

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 243189. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

3-(2-bromophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-4H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOACQJFIGWNQBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30311434 | |

| Record name | 3-(2-Bromophenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30311434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15115-58-9 | |

| Record name | 15115-58-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243189 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(2-Bromophenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30311434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-Bromophenyl)propionic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(2-Bromophenyl)propionic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 3-(2-bromophenyl)propionic acid, a key intermediate in the pharmaceutical industry. This document details various methodologies, presents quantitative data for comparison, and includes detailed experimental protocols and workflow diagrams to support research and development efforts.

Introduction

This compound is a valuable building block in the synthesis of a range of pharmaceutically active compounds. Its structural features, comprising a brominated aromatic ring and a propionic acid side chain, allow for diverse chemical modifications, making it a crucial precursor in drug discovery and development. The efficiency and scalability of its synthesis are therefore of significant interest. This guide explores and compares four prominent synthetic strategies.

Synthetic Routes and Methodologies

Four primary synthetic routes for this compound have been identified and are detailed below. These methods vary in their starting materials, reaction mechanisms, and overall efficiency.

Method 1: One-Pot Synthesis from 2-Bromobenzaldehyde and Isopropylidene Malonate

This modern approach offers a streamlined one-pot procedure that combines condensation, reduction, hydrolysis, and decarboxylation steps.[1]

Reaction Pathway:

This method involves the reaction of 2-bromobenzaldehyde with isopropylidene malonate (Meldrum's acid) in a triethylamine/formic acid system, which acts as both the solvent and the reducing agent. The reaction proceeds through a cascade of reactions within a single vessel, simplifying the workflow and reducing the need for isolation of intermediates.

Experimental Protocol: [1]

-

Preparation of the Reagent System: In a 1000 L reactor, add 92 kg of triethylamine. While maintaining the temperature between 15-40 °C, slowly add 105 kg of formic acid over 1-2 hours until a clear solution is formed.

-

Reaction: To the reactor, add 22.5 kg of isopropylidene malonate and 32.5 kg of 2-bromobenzaldehyde. Heat the reaction mixture to 95-100 °C and stir for 2-4 hours.

-

Work-up and Isolation: Cool the mixture to 20-35 °C. Quench the reaction by adding 180 kg of water followed by 110 kg of 36% concentrated hydrochloric acid, maintaining the temperature between 15-35 °C. Stir the mixture for 2-3 hours.

-

Purification: Filter the resulting solid, dry the crude product at 45-50 °C. The crude product is then purified by recrystallization from an ethyl acetate/n-heptane solvent system to yield pure this compound.

Method 2: Malonic Ester Synthesis from 2-Bromobenzyl Bromide

A classic and versatile method for the formation of carboxylic acids, the malonic ester synthesis can be readily applied to produce this compound.

Reaction Pathway:

This synthesis involves the alkylation of a malonic ester, typically diethyl malonate, with 2-bromobenzyl bromide. The resulting substituted malonic ester is then hydrolyzed and subsequently decarboxylated upon heating to yield the final product.

General Experimental Workflow:

-

Deprotonation: Diethyl malonate is treated with a strong base, such as sodium ethoxide, to form a nucleophilic enolate.

-

Alkylation: The enolate is reacted with 2-bromobenzyl bromide in an SN2 reaction to form diethyl 2-(2-bromobenzyl)malonate.

-

Hydrolysis and Decarboxylation: The diester is hydrolyzed to the corresponding dicarboxylic acid using aqueous acid or base, followed by heating to induce decarboxylation, yielding this compound.

Method 3: Knoevenagel Condensation of 2-Bromobenzaldehyde followed by Reduction

This two-step approach involves an initial condensation reaction to form an unsaturated intermediate, which is then reduced to the desired propionic acid derivative.

Reaction Pathway:

The synthesis begins with a Knoevenagel condensation of 2-bromobenzaldehyde with malonic acid or its derivative. The resulting 2-bromocinnamic acid derivative is then reduced to saturate the carbon-carbon double bond.

General Experimental Workflow:

-

Condensation: 2-Bromobenzaldehyde is condensed with a suitable active methylene compound, such as malonic acid in the presence of a base like pyridine, to form 2-bromo-trans-cinnamic acid.

-

Reduction: The unsaturated acid is then reduced. A common method involves catalytic hydrogenation (e.g., using H2 gas and a palladium catalyst) or using a reducing agent like sodium borohydride.[1]

Method 4: Doebner-von Miller type reaction of 2-Bromobenzaldehyde

This method provides a direct route from the aldehyde to the final product through a reaction with malonic acid in a specific solvent system.

Reaction Pathway:

This reaction is a variation of the Knoevenagel condensation where malonic acid is reacted with an aldehyde in the presence of a base, often in a solvent that facilitates the subsequent decarboxylation.

General Experimental Workflow: [2]

-

Reaction: 2-Bromobenzaldehyde is reacted with malonic acid in a solvent such as pyridine, which also acts as the catalyst.

-

Decarboxylation: The reaction mixture is heated, leading to the formation of an unsaturated carboxylic acid intermediate which then undergoes in-situ decarboxylation to afford this compound. A variation of this method uses a formic acid/triethylamine system.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for the different synthetic methods, where available.

| Method | Starting Materials | Key Reagents | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |

| 1: One-Pot | 2-Bromobenzaldehyde, Isopropylidene Malonate | Triethylamine, Formic Acid | 2-4 | 95-100 | 71.5 | >98 (HPLC) |

| 2: Malonic Ester | 2-Bromobenzyl Bromide, Diethyl Malonate | Sodium Ethoxide, H3O+ | Not Specified | Not Specified | Not Specified | Not Specified |

| 3: Knoevenagel | 2-Bromobenzaldehyde, Malonic Acid | Pyridine, H2/Pd or NaBH4 | Not Specified | Not Specified | Not Specified | Not Specified |

| 4: Doebner-von Miller | 2-Bromobenzaldehyde, Malonic Acid | Formic Acid, Triethylamine | 4 | Reflux | 67 | Not Specified |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic pathways described.

Caption: Workflow for the one-pot synthesis of this compound.

Caption: The synthetic pathway via malonic ester synthesis.

Caption: Synthesis through Knoevenagel condensation and subsequent reduction.

Caption: The Doebner-von Miller type reaction pathway.

Conclusion

The synthesis of this compound can be achieved through several effective methods. The one-pot synthesis from 2-bromobenzaldehyde and isopropylidene malonate stands out for its operational simplicity and high yield, making it suitable for industrial-scale production.[1] The malonic ester synthesis represents a classic and reliable, albeit multi-step, approach. The Knoevenagel condensation followed by reduction and the Doebner-von Miller type reactions offer alternative routes from 2-bromobenzaldehyde with varying complexities and efficiencies. The choice of the optimal synthetic route will depend on factors such as the desired scale of production, cost of starting materials, and available equipment. This guide provides the foundational information required for researchers and drug development professionals to make an informed decision based on their specific needs.

References

An In-depth Technical Guide to the Physical Properties of 3-(2-Bromophenyl)propionic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Bromophenyl)propionic acid is a substituted aromatic carboxylic acid that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly within the class of non-steroidal anti-inflammatory drugs (NSAIDs). Its chemical structure, featuring a bromine atom on the phenyl ring and a propionic acid side chain, imparts specific physicochemical properties that are critical for its reactivity and application in drug design and development. This technical guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental methodologies for their determination, and its relevance in established signaling pathways.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These parameters are essential for understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₉BrO₂ | [1] |

| Molecular Weight | 229.07 g/mol | [1] |

| CAS Number | 15115-58-9 | [1] |

| Appearance | White solid | [2] |

| Melting Point | 98-102 °C (lit.) | [1] |

| Boiling Point | 186 °C at 15 mmHg (lit.) | [2] |

| Density (Predicted) | 1.531 ± 0.06 g/cm³ | [2] |

| pKa | Data available in IUPAC Digitized pKa Dataset | [3] |

| Solubility | Soluble in organic solvents such as ethyl acetate and normal heptane. | [4] |

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are outlined below. These protocols are based on standard laboratory practices and information derived from synthesis and purification procedures for this compound.

Synthesis and Purification

An industrialized synthesis method for this compound has been reported, providing a basis for obtaining the pure compound for property determination.[4]

Synthesis Workflow:

Caption: Industrial synthesis workflow for this compound.

Procedure: The synthesis involves a one-pot reaction starting from 2-bromobenzaldehyde and isopropylidene malonate in a triethylamine formate system. This is followed by condensation, reduction, hydrolysis, and decarboxylation. The resulting crude product is then purified by recrystallization from an ethyl acetate-normal heptane solvent system to yield the pure acid.[4]

Melting Point Determination

The melting point is a critical indicator of purity.

Experimental Workflow:

References

Spectroscopic Analysis of 3-(2-Bromophenyl)propionic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3-(2-Bromophenyl)propionic acid, a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of publicly accessible experimental spectral data, this guide presents predicted spectral information for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These predictions are generated using established computational models and are intended to serve as a reference for researchers. Additionally, this guide outlines detailed, generalized experimental protocols for acquiring such spectra, offering a framework for laboratory practice.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These values were obtained using computational prediction tools and should be considered as estimates.

Table 1: Predicted ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |

| ~10.5 - 12.0 | Singlet (broad) | 1H | -COOH |

| ~7.55 | Doublet | 1H | Ar-H |

| ~7.30 | Triplet | 1H | Ar-H |

| ~7.25 | Doublet | 1H | Ar-H |

| ~7.15 | Triplet | 1H | Ar-H |

| ~3.10 | Triplet | 2H | -CH₂-Ar |

| ~2.80 | Triplet | 2H | -CH₂-COOH |

Predicted in CDCl₃ solvent.

Table 2: Predicted ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) [ppm] | Assignment |

| ~178.0 | -COOH |

| ~140.0 | Ar-C (C-Br) |

| ~133.0 | Ar-CH |

| ~130.5 | Ar-C |

| ~128.0 | Ar-CH |

| ~127.5 | Ar-CH |

| ~125.0 | Ar-CH |

| ~35.0 | -CH₂-Ar |

| ~30.0 | -CH₂-COOH |

Predicted in CDCl₃ solvent.

Table 3: Predicted Infrared (IR) Spectral Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic acid) |

| 3000-3100 | Medium | C-H stretch (Aromatic) |

| 2850-2960 | Medium | C-H stretch (Aliphatic) |

| ~1710 | Strong | C=O stretch (Carboxylic acid) |

| 1450-1600 | Medium to Strong | C=C stretch (Aromatic ring) |

| ~1420 | Medium | O-H bend (Carboxylic acid) |

| ~1250 | Strong | C-O stretch (Carboxylic acid) |

| 650-750 | Strong | C-Br stretch |

Table 4: Predicted Mass Spectrometry (MS) Data of this compound

| m/z | Relative Abundance (%) | Assignment |

| 228/230 | 98/100 | [M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br isotopes) |

| 183/185 | 40/40 | [M - COOH]⁺ |

| 170/172 | 20/20 | [M - CH₂COOH]⁺ |

| 104 | 60 | [C₈H₈]⁺ |

| 91 | 30 | [C₇H₇]⁺ |

| 45 | 50 | [COOH]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of NMR, IR, and MS spectra for a solid organic compound like this compound. Actual parameters may need to be optimized based on the specific instrument and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

Cap the NMR tube and gently invert to ensure complete dissolution.

2. ¹H NMR Spectroscopy:

-

Insert the sample tube into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-5 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals to determine the relative proton ratios.

3. ¹³C NMR Spectroscopy:

-

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

-

Use a standard proton-decoupled pulse sequence to acquire the ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling.

-

A wider spectral width (e.g., 0-220 ppm) is typically required.

-

Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary to obtain a good spectrum.

-

Process the data similarly to the ¹H spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound onto the center of the ATR crystal.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

2. Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

1. Sample Preparation:

-

Prepare a dilute solution of this compound (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL.

2. Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

-

A detector records the abundance of each ion.

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

The Reactivity of the 2-Bromophenyl Group in Propionic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the 2-bromophenyl group when incorporated into a propionic acid scaffold. The presence of the bromine atom on the phenyl ring, particularly at the ortho position relative to the propionic acid side chain, offers a versatile handle for a variety of synthetic transformations. This document details key reactions, presents quantitative data from representative examples, provides detailed experimental protocols, and illustrates the underlying reaction mechanisms and relevant biological pathways.

Core Reactivity of the 2-Bromophenyl Group

The reactivity of 2-bromophenylpropionic acid is primarily centered around the carbon-bromine (C-Br) bond. The bromine atom, being a good leaving group, allows this molecule to serve as a key building block in numerous carbon-carbon and carbon-heteroatom bond-forming reactions. The propionic acid group, being electron-withdrawing, can influence the reactivity of the aromatic ring, although its effect is less pronounced than that of strongly deactivating groups like nitro functions.

The principal reactions involving the 2-bromophenyl group include:

-

Palladium-Catalyzed Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling

-

Heck-Mizoroki Reaction

-

Sonogashira Coupling

-

-

Palladium-Catalyzed C-N Bond Formation:

-

Buchwald-Hartwig Amination

-

-

Organometallic Formations:

-

Grignard Reagent Formation

-

These reactions are instrumental in the synthesis of complex molecules, particularly in the development of pharmaceuticals where the biphenyl or substituted aryl moiety is a common structural motif.

Data Presentation: Quantitative Analysis of Key Reactions

The following tables summarize quantitative data for key reactions involving aryl bromides, including substrates analogous to 2-bromophenylpropionic acid. This data provides a baseline for expected yields and reaction conditions.

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides

| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 4-Bromobenzoic acid | Phenylboronic acid | Pd(OAc)₂ (0.05) | K₂CO₃ | Water | RT | 4 | >90 | --INVALID-LINK-- |

| 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂ (0.01) | Amberlite IRA-400(OH) | Water/Ethanol | 60 | 2 | ~36 | --INVALID-LINK-- |

| 2-Bromotoluene | Phenylboronic acid | Pd(PPh₃)₄ (2) | Na₂CO₃ | Toluene/Ethanol/Water | 80 | 12 | 85 | Representative |

Table 2: Heck Reaction of Aryl Bromides

| Aryl Bromide | Alkene | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Iodobenzene | Styrene | PdCl₂ | KOAc | Methanol | 120 | - | - | --INVALID-LINK-- |

| Aryl Bromide | n-Butyl Acrylate | Pd(OAc)₂ (1) / P(t-Bu)₃ (2) | Cy₂NMe | Cyclopentyl methyl ether | 100 | 18 | 95 | Representative |

| 2-Bromoacetophenone | Phenylacetylene | Pd(OAc)₂ / NHC | Et₃N | Toluene | 110 | 24 | - | --INVALID-LINK-- |

Table 3: Sonogashira Coupling of Aryl Halides

| Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Aryl Halide | Terminal Alkyne | Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | Diisopropylamine | THF | RT | 3 | 89 | --INVALID-LINK-- |

| 4-Iodoanisole | Phenylacetylene | PdCl₂(PPh₃)₂ (1) | CuI (2) | Et₃N | THF | RT | 6 | 95 | Representative |

| 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | Toluene | RT | 12 | 80 | --INVALID-LINK-- |

Table 4: Buchwald-Hartwig Amination of Aryl Halides

| Aryl Halide | Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Aryl Bromide | Secondary Amine | Pd(OAc)₂ (1) | P(o-tol)₃ | NaOt-Bu | Toluene | 100 | 2-24 | 70-95 | --INVALID-LINK-- |

| Aryl Chloride | Primary Amine | Pd₂(dba)₃ (1-2) | XPhos | K₃PO₄ | t-BuOH | 100 | 12 | 80-98 | Representative |

| Heteroaryl Chloride | Primary Amine | Pd(OAc)₂ | CyPF-tBu | NaOt-Bu | Dioxane | 100 | 2-24 | 70-95 | --INVALID-LINK-- |

Experimental Protocols

The following are representative experimental protocols for the key reactions of the 2-bromophenyl group. These protocols are generalized and may require optimization for specific substrates. For reactions involving 2-bromophenylpropionic acid, protection of the carboxylic acid group (e.g., as an ester) is often necessary to prevent side reactions with the basic reagents used.

Suzuki-Miyaura Coupling

Reaction: Formation of a C-C bond between an aryl bromide and an arylboronic acid.

Protocol for the synthesis of Ethyl 2-(biphenyl-2-yl)propanoate:

-

Preparation: To a flame-dried Schlenk flask, add ethyl 2-(2-bromophenyl)propanoate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.

-

Solvent and Base Addition: Add a degassed solvent system, typically a mixture of toluene and water (4:1), followed by the addition of a base, such as 2M aqueous sodium carbonate (2.0 equiv).

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Heck-Mizoroki Reaction

Reaction: Formation of a C-C bond between an aryl bromide and an alkene.

Protocol for the synthesis of Ethyl 2-(2-styrylphenyl)propanoate:

-

Preparation: In a sealed tube, combine ethyl 2-(2-bromophenyl)propanoate (1.0 equiv), styrene (1.5 equiv), a palladium catalyst such as Pd(OAc)₂ (1-2 mol%), and a phosphine ligand like P(o-tol)₃ (2-4 mol%).

-

Inert Atmosphere and Reagent Addition: Purge the tube with an inert gas. Add a degassed aprotic solvent such as DMF or acetonitrile, followed by a base, typically a tertiary amine like triethylamine (2.0 equiv).

-

Reaction: Seal the tube and heat the mixture to 100-120 °C for 12-24 hours. Monitor the reaction by TLC or GC-MS.

-

Work-up: After cooling, dilute the reaction mixture with water and extract with diethyl ether or ethyl acetate. Wash the combined organic extracts with water and brine, then dry over anhydrous MgSO₄.

-

Purification: Remove the solvent in vacuo and purify the residue by flash chromatography.

Grignard Reagent Formation and Carboxylation

Reaction: Formation of a Grignard reagent from an aryl bromide and its subsequent reaction with carbon dioxide.

Protocol for the synthesis of 2-(1-carboxyethyl)benzoic acid:

-

Preparation of Grignard Reagent:

-

Place magnesium turnings (1.2 equiv) in a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere.

-

Add a small crystal of iodine to activate the magnesium.

-

Dissolve ethyl 2-(2-bromophenyl)propanoate (1.0 equiv) in anhydrous diethyl ether or THF and add it to the dropping funnel.

-

Add a small portion of the aryl bromide solution to the magnesium. The reaction is initiated if the solution becomes cloudy and starts to reflux. If not, gentle heating may be required.

-

Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes.

-

-

Carboxylation:

-

Cool the Grignard reagent to 0 °C in an ice bath.

-

Slowly pour the Grignard solution onto an excess of crushed dry ice (solid CO₂) with vigorous stirring.

-

Allow the mixture to warm to room temperature as the CO₂ sublimes.

-

-

Work-up and Hydrolysis:

-

Quench the reaction by slowly adding dilute HCl.

-

Extract the aqueous layer with diethyl ether.

-

To hydrolyze the ester, treat the organic layer with an aqueous solution of NaOH and heat.

-

Acidify the aqueous layer to precipitate the dicarboxylic acid.

-

-

Purification: Collect the precipitate by filtration, wash with cold water, and dry. Recrystallization may be necessary for further purification.

Mandatory Visualizations

Reaction Mechanisms and Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the catalytic cycles of the key reactions and the relevant biological pathway for arylpropionic acids.

An In-depth Technical Guide to the Derivatives of 3-(2-Bromophenyl)propionic Acid: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-Bromophenyl)propionic acid is a versatile scaffold in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of a variety of biologically active molecules. Its derivatives have shown significant potential in drug discovery, most notably as potent and selective antagonists of the prostaglandin E2 receptor subtype 3 (EP3). This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and therapeutic applications of derivatives of this compound, with a particular focus on its role in the development of EP3 receptor antagonists. Detailed experimental protocols for key synthetic transformations and biological assays are provided, along with a summary of quantitative structure-activity relationship (SAR) data. Furthermore, this guide illustrates the EP3 receptor signaling pathway, a critical target for these derivatives, to provide a deeper understanding of their mechanism of action.

Introduction

Arylpropionic acid derivatives are a well-established class of compounds in medicinal chemistry, with prominent members including widely used non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen.[1] The core structure of these molecules provides a key pharmacophore for a range of biological activities, including analgesic, anti-inflammatory, and anticancer effects.[1] this compound serves as a valuable building block within this class, offering a reactive handle for chemical modification and the synthesis of diverse derivatives. The presence of the bromine atom at the ortho position of the phenyl ring allows for various cross-coupling reactions and other transformations, enabling the exploration of a broad chemical space for drug discovery.

One of the most significant applications of this compound derivatives has been in the development of antagonists for the prostaglandin E2 (PGE2) receptor subtype 3 (EP3).[2] The EP3 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand PGE2, mediates a variety of physiological and pathophysiological processes, including inflammation, pain, and platelet aggregation.[2] Selective antagonism of the EP3 receptor presents a promising therapeutic strategy for various conditions, and derivatives of this compound have emerged as a promising class of compounds to achieve this selectivity.

This guide will delve into the technical details of synthesizing and evaluating the biological activity of these derivatives, with a particular focus on the development of potent and selective EP3 receptor antagonists.

Synthesis of this compound and Its Derivatives

The synthesis of derivatives of this compound typically begins with the preparation of the core molecule itself, followed by various modifications to the carboxylic acid group or the phenyl ring.

Industrial Synthesis of this compound

An efficient industrial-scale synthesis of this compound has been developed, providing a reliable source of the starting material.[3]

Experimental Protocol: One-Pot Synthesis of this compound [3]

-

Step 1: Formation of the Condensation Reagent: In a 1000L reactor, 92 kg of triethylamine is added, and the temperature is maintained between 15-40°C. 105 kg of formic acid is slowly added over 1-2 hours until a clear solution is formed.

-

Step 2: Condensation and Reduction: To the reactor, 22.5 kg of isopropylidene malonate and 32.5 kg of 2-bromobenzaldehyde are added. The reaction mixture is heated to 95-100°C and stirred for 2-4 hours.

-

Step 3: Hydrolysis, Decarboxylation, and Acidification: The reaction is cooled to 20-35°C. 180 kg of tap water and 110 kg of 36% concentrated hydrochloric acid are added to quench the reaction. The mixture is stirred for 2-3 hours at 15-35°C.

-

Step 4: Isolation of Crude Product: The resulting precipitate is filtered and dried at 45-50°C to obtain the crude this compound.

-

Step 5: Purification: The crude product is dissolved in ethyl acetate, and n-heptane is added to crystallize impurities, which are then removed by filtration. The filtrate is concentrated, and n-heptane is added again to crystallize the final product. The purified white powder of this compound is obtained after filtration and vacuum-drying at 45-50°C.

Synthesis of Amide Derivatives as EP3 Receptor Antagonists

A key derivatization strategy for this compound involves the conversion of the carboxylic acid to an amide. This modification has been central to the development of potent EP3 receptor antagonists. While many of the most potent compounds in this class feature a 2-aminocarbonylphenyl moiety instead of the 2-bromophenyl group, the synthetic route often starts from a bromo-substituted precursor.

Experimental Protocol: General Procedure for Amide Coupling [2]

-

To a solution of the carboxylic acid (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), is added a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and an activating agent such as 1-hydroxybenzotriazole (HOBt) (1.2 equivalents).

-

The appropriate amine (1.2 equivalents) is then added to the reaction mixture.

-

The reaction is stirred at room temperature for several hours to overnight until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

The reaction mixture is then diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired amide derivative.

Biological Activity of this compound Derivatives

The primary biological target of interest for derivatives of this compound has been the EP3 receptor. Extensive structure-activity relationship (SAR) studies have been conducted to optimize the potency and selectivity of these compounds.

EP3 Receptor Antagonism

Derivatives of a closely related scaffold, 3-(2-aminocarbonylphenyl)propanoic acid, have been extensively studied as EP3 receptor antagonists. The data from these studies provide valuable insights into the pharmacophore required for potent and selective EP3 antagonism.

Table 1: In Vitro EP3 Receptor Binding Affinity and Antagonist Activity of Selected 3-(2-Aminocarbonylphenyl)propanoic Acid Analogs [2]

| Compound | R Group | EP3 Binding Ki (nM) | EP3 Antagonism IC50 (nM) |

| 1 | H | 1.8 | 3.6 |

| 2 | 4-Fluoro | 1.2 | 2.5 |

| 3 | 4-Chloro | 1.0 | 2.1 |

| 4 | 4-Methyl | 1.5 | 3.0 |

| 5 | 4-Methoxy | 2.1 | 4.2 |

Experimental Protocols for Biological Evaluation

3.2.1. EP3 Receptor Binding Assay [2]

-

Membrane Preparation: CHO-K1 cells stably expressing the human EP3 receptor are harvested and homogenized in a buffer solution. The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in an appropriate assay buffer.

-

Binding Reaction: The membrane preparation is incubated with a radiolabeled ligand (e.g., [3H]PGE2) and varying concentrations of the test compound in a 96-well plate.

-

Incubation and Filtration: The mixture is incubated at room temperature for a specified time to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter to separate the bound and free radioligand.

-

Scintillation Counting: The filters are washed, and the radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

3.2.2. EP3 Receptor Functional Assay (Calcium Mobilization) [2]

-

Cell Culture: CHO-K1 cells co-expressing the human EP3 receptor and a G-protein that couples to the phospholipase C pathway (e.g., Gα16) are cultured in appropriate media.

-

Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Treatment: The cells are then treated with an EP3 receptor agonist (e.g., sulprostone) in the presence of varying concentrations of the test compound.

-

Fluorescence Measurement: The change in intracellular calcium concentration is measured using a fluorescence plate reader.

-

Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced calcium mobilization (IC50) is determined.

Signaling Pathway and Experimental Workflow

The therapeutic effect of this compound derivatives as EP3 receptor antagonists is directly related to their ability to modulate the EP3 signaling pathway.

EP3 Receptor Signaling Pathway

The EP3 receptor is a G-protein coupled receptor that primarily couples to the inhibitory G-protein, Gi. Activation of the EP3 receptor by its endogenous ligand, PGE2, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade plays a crucial role in various physiological processes.

Caption: EP3 Receptor Signaling Pathway and its Antagonism.

Experimental Workflow for a Drug Discovery Campaign

The development of novel derivatives of this compound as therapeutic agents follows a structured workflow.

Caption: Drug Discovery Workflow for this compound Derivatives.

Conclusion

Derivatives of this compound represent a valuable and versatile class of compounds in modern drug discovery. The synthetic accessibility of the core structure, coupled with the potential for diverse chemical modifications, has led to the identification of potent and selective modulators of important biological targets. The development of EP3 receptor antagonists based on this scaffold highlights the therapeutic potential of these derivatives in treating a range of conditions, from inflammatory disorders to cardiovascular diseases. The detailed experimental protocols and structure-activity relationship data presented in this guide provide a solid foundation for researchers and scientists to further explore the chemical space around this compound and to develop novel therapeutic agents with improved efficacy and safety profiles. Future work in this area may focus on exploring other biological targets for these derivatives and on developing novel synthetic methodologies to access an even greater diversity of chemical structures.

References

- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN102211994B - Industrialized synthesis method of this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-(2-Bromophenyl)propionic Acid (CAS Number: 15115-58-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Bromophenyl)propionic acid, with the CAS number 15115-58-9, is a halogenated aromatic carboxylic acid. Its structure, featuring a bromine atom on the phenyl ring and a propionic acid side chain, makes it a valuable and versatile intermediate in organic synthesis. This compound is of particular interest to researchers and professionals in the field of drug development and medicinal chemistry due to its utility as a building block for more complex molecules, including active pharmaceutical ingredients (APIs). The presence of the bromine atom provides a reactive handle for various cross-coupling reactions, allowing for the introduction of diverse functionalities, while the carboxylic acid group offers a site for amide bond formation and other derivatizations. This guide provides a comprehensive overview of the properties, synthesis, and reactivity of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 15115-58-9 | [1] |

| Molecular Formula | C₉H₉BrO₂ | [1] |

| Molecular Weight | 229.07 g/mol | [1] |

| Appearance | White to off-white solid/powder | [1] |

| Melting Point | 98-102 °C | [1] |

| Boiling Point | 186 °C at 15 mmHg | |

| Solubility | Soluble in methanol. | |

| SMILES String | O=C(O)CCc1ccccc1Br | [1] |

| InChI Key | AOACQJFIGWNQBC-UHFFFAOYSA-N | [1] |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound. Below is a summary of available spectral information.

| Spectroscopy | Data Highlights | Reference(s) |

| ¹³C NMR | Spectral data available on PubChem. | [2] |

| GC-MS | Gas Chromatography-Mass Spectrometry data is available on SpectraBase. | [2] |

| FTIR | Fourier-Transform Infrared spectra (KBr pellet and ATR) are available on SpectraBase, showing characteristic peaks for the carboxylic acid and aromatic functionalities. | [2] |

| Raman | Raman spectral data is available on SpectraBase. | [2] |

Synthesis

An industrialized synthesis method for this compound has been reported, which involves a one-pot reaction sequence starting from 2-bromobenzaldehyde. This process includes condensation, reduction, hydrolysis, and decarboxylation steps, followed by purification.

Experimental Protocol: Industrial Synthesis

This protocol is adapted from a patented industrial synthesis method.

Step 1: Reaction

-

In a 1000L reactor, 92 kg of triethylamine is added.

-

While maintaining the temperature at 15-40 °C, 105 kg of formic acid is slowly added over 1-2 hours until the solution becomes clear.

-

To this mixture, 22.5 kg of isopropylidene malonate and 32.5 kg of 2-bromobenzaldehyde are added.

-

The reaction mixture is heated to 95-100 °C and stirred for 2-4 hours.

-

The reaction is monitored for completion and then cooled to 20-35 °C.

-

To quench the reaction, 180 kg of tap water and 110 kg of 36% concentrated hydrochloric acid are added.

-

The mixture is stirred for 2-3 hours at 15-35 °C.

-

The resulting precipitate is filtered and the wet product is dried at 45-50 °C to obtain the crude product.

Step 2: Purification

-

The crude product is transferred to a 1L three-necked flask.

-

3000 g of ethyl acetate and 6000 g of n-heptane are added, and the mixture is stirred for 3-4 hours at 15-20 °C.

-

The mixture is filtered, and the filtrate is concentrated to 65-130 mL.

-

4500 g of n-heptane is added to the concentrated filtrate, and the mixture is stirred for 2-3 hours at 5-10 °C.

-

The resulting solid is filtered and vacuum-dried at 45-50 °C to yield pure this compound.

Caption: Synthesis workflow for this compound.

Reactivity and Applications in Drug Development

This compound is a key starting material for the synthesis of various pharmaceutical compounds, particularly non-steroidal anti-inflammatory drugs (NSAIDs) and other biologically active molecules.[3][4] The bromine atom on the aromatic ring serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The carboxylic acid moiety can be readily converted into esters, amides, and other derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide functionality of this compound allows it to participate in a variety of important cross-coupling reactions, including:

-

Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds.

-

Heck Reaction: Reaction with alkenes to form substituted alkenes.

-

Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.

-

Buchwald-Hartwig Amination: Reaction with amines to form arylamines.

These reactions are fundamental in medicinal chemistry for building molecular complexity and accessing a wide range of chemical space in drug discovery programs.

Caption: Reactivity of this compound.

Experimental Protocol: Representative Suzuki Coupling

The following is a general protocol for a Suzuki coupling reaction that can be adapted for this compound.

Materials:

-

This compound

-

Arylboronic acid (1.1 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)

-

Solvent (e.g., Toluene/Ethanol/Water mixture, Dioxane)

Procedure:

-

To a Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent system to the flask via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Add water and an organic solvent (e.g., ethyl acetate) to the reaction mixture.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired biarylpropionic acid.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting. Below is a summary of its hazard information.

| Hazard Information | Details | Reference(s) |

| Signal Word | Warning | [1] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P271: Use only outdoors or in a well-ventilated area.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |

| Personal Protective Equipment (PPE) | Dust mask type N95 (US), Eyeshields, Gloves | [1] |

Conclusion

This compound (CAS 15115-58-9) is a commercially available and highly useful building block for organic synthesis, particularly in the realm of medicinal chemistry and drug development. Its key features—the reactive aryl bromide and the modifiable carboxylic acid—provide chemists with a platform to construct a diverse array of complex molecules. The well-established reactivity of this compound in palladium-catalyzed cross-coupling reactions further enhances its value as a synthetic intermediate. Proper handling and adherence to safety protocols are essential when working with this compound. This technical guide serves as a comprehensive resource for researchers and scientists utilizing this compound in their synthetic endeavors.

References

An In-depth Technical Guide to the Solubility of 3-(2-Bromophenyl)propionic Acid

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

A summary of the key physicochemical properties of 3-(2-Bromophenyl)propionic acid is presented below. These properties are crucial for understanding its solubility characteristics.

| Property | Value | Source |

| Molecular Formula | C₉H₉BrO₂ | PubChem[1] |

| Molecular Weight | 229.07 g/mol | PubChem[1], Sigma-Aldrich[2] |

| Appearance | Solid | Sigma-Aldrich[2] |

| Melting Point | 98-102 °C | Sigma-Aldrich[2] |

| pKa | No experimental value found. | |

| XLogP3 | 2.4 | PubChem[1] |

Solubility Profile

Direct, quantitative solubility data for this compound in various solvents is not extensively reported in scientific literature. However, based on its chemical structure, which includes a carboxylic acid group and a bromophenyl ring, a qualitative solubility profile can be inferred.

Water: The presence of the polar carboxylic acid group suggests some degree of aqueous solubility. However, the nonpolar bromophenyl group will limit this solubility. As a weak acid, its solubility in aqueous solutions is expected to be highly pH-dependent. In alkaline solutions, it will deprotonate to form a more soluble carboxylate salt.

Organic Solvents: this compound is expected to be soluble in a range of organic solvents.[3][4] This is due to the nonpolar nature of the bromophenyl ring and the ability of the carboxylic acid group to engage in hydrogen bonding with polar organic solvents.

-

Polar Protic Solvents (e.g., ethanol, methanol): Good solubility is expected due to hydrogen bonding interactions with the carboxylic acid group.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): Good solubility is anticipated.

-

Nonpolar Solvents (e.g., hexane, toluene): Limited solubility is expected, primarily driven by the nonpolar aromatic ring.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, the following experimental protocols can be employed.

Method 1: Shake-Flask Method (for Thermodynamic Solubility)

This is a standard method for determining the thermodynamic equilibrium solubility of a compound.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, etc.)

-

Scintillation vials or sealed flasks

-

Shaking incubator or orbital shaker at a controlled temperature

-

Analytical balance

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for quantification

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a vial.

-

Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After the incubation period, visually inspect the samples to confirm the presence of undissolved solid.

-

Centrifuge the samples at a high speed to pellet the undissolved solid.

-

Carefully remove an aliquot of the supernatant.

-

Dilute the supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method (e.g., HPLC with a standard curve).

-

Calculate the solubility in units such as mg/mL or mol/L.

Method 2: High-Throughput Screening (HTS) Methods

For rapid screening of solubility in multiple solvents, various HTS methods can be utilized.

Example: Miniaturized Shake-Flask in 96-well plates

This method adapts the shake-flask principle to a higher throughput format.

Procedure:

-

Dispense a small, known amount of solid this compound into each well of a 96-well plate.

-

Add a known volume of different solvents to the wells.

-

Seal the plate and shake for an extended period.

-

Separate the undissolved solid (e.g., by filtration using a filter plate or by centrifugation of the plate).

-

Analyze the concentration in the supernatant, often using UV-Vis spectroscopy or a generic HPLC-MS method.

Biological Context and Signaling Pathways

Arylpropionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[5] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins. Prostaglandins are lipid compounds that are involved in inflammation, pain, and fever.

Potential Metabolic Pathways

The metabolism of this compound has not been specifically described. However, the metabolism of a similar compound, β-phenylpropionic acid, has been studied in microorganisms.[6] A hypothetical metabolic pathway for this compound in a biological system could involve hydroxylation of the aromatic ring followed by ring cleavage, based on known metabolic routes for aromatic compounds.

Experimental Workflow for Solubility and Permeability Assessment

For drug development purposes, assessing both solubility and permeability is crucial. The following workflow outlines a logical sequence of experiments.

References

- 1. This compound | C9H9BrO2 | CID 316010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 97 15115-58-9 [sigmaaldrich.com]

- 3. 3-Bromopropionic acid | 590-92-1 [chemicalbook.com]

- 4. 3-Bromopropionic acid | C3H5BrO2 | CID 11553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 6. The metabolism of β-phenylpropionic acid by an Achromobacter - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Commercial Availability of 3-(2-Bromophenyl)propionic Acid

This technical guide provides a comprehensive overview of the commercial availability, technical specifications, and synthesis of 3-(2-Bromophenyl)propionic acid (CAS No. 15115-58-9) for researchers, scientists, and professionals in drug development.

Introduction

This compound is a chemical intermediate that holds significance in the synthesis of various pharmaceutical compounds and other specialty chemicals. Its structure, featuring a brominated phenyl ring attached to a propionic acid moiety, makes it a versatile building block in organic synthesis.

Commercial Availability

This compound is readily available from several chemical suppliers. The typical purity offered is around 97%. The table below summarizes the availability from a key supplier.

| Supplier | Catalog Number | Purity | Quantity | Availability |

| Sigma-Aldrich | 643912-25G | 97% | 25 g | Available to ship |

Data compiled from search results[1][2]. Pricing and real-time availability are subject to change and should be confirmed with the supplier.

In addition to established global suppliers like Sigma-Aldrich, several manufacturers and suppliers in India offer this compound, often with a minimum order quantity (MOQ) starting from 25 kilograms[3][4].

Technical Specifications

The key physical and chemical properties of this compound are summarized in the table below, providing essential data for its handling and use in experimental settings.

| Property | Value | Source |

| CAS Number | 15115-58-9 | [3][5] |

| Molecular Formula | C₉H₉BrO₂ | [5] |

| Molecular Weight | 229.07 g/mol | [5] |

| Appearance | Solid | [1] |

| Melting Point | 98-102 °C | [1] |

| Purity | ≥97% | [1] |

| InChI Key | AOACQJFIGWNQBC-UHFFFAOYSA-N | [1][5] |

| SMILES | OC(=O)CCc1ccccc1Br | [1] |

Experimental Protocol: Industrial Synthesis

An industrialized synthesis method for this compound has been described, which involves a one-pot reaction followed by purification. The process is outlined below.[6]

a. Synthesis of Crude this compound:

-

In a 1000L reactor, add 92 kg of triethylamine.

-

While maintaining the temperature between 15-40 °C, slowly add 105 kg of formic acid over 1-2 hours until the solution becomes clear.

-

To the reactor, add 22.5 kg of isopropylidene malonate and 32.5 kg of 2-bromobenzaldehyde.

-

Heat the reaction mixture to 95-100 °C and stir for 2-4 hours.

-

Cool the mixture to 20-35 °C and perform sampling to confirm the reaction is complete.

-

At 15-35 °C, add 180 kg of tap water followed by 110 kg of 36% concentrated hydrochloric acid to quench the reaction.

-

Stir the mixture for 2-3 hours at 15-35 °C.

-

Filter the resulting solid and dry the wet product at 45-50 °C to obtain the crude product.

b. Purification of this compound:

-

Add the crude product to a 1L three-necked flask.

-

Add 130 g of ethyl acetate and 260 g of n-heptane.

-

Stir the mixture for 3-4 hours at 15-20 °C.

-

Filter the mixture.

-

Concentrate the filtrate to a volume of 65-130 mL.

-

Add 195 g of n-heptane to the concentrated filtrate and stir for 2-3 hours at 5-10 °C.

-

Filter the resulting solid and vacuum-dry at 45-50 °C to obtain purified this compound.

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the industrialized synthesis process for this compound.

References

- 1. This compound 97 15115-58-9 [sigmaaldrich.com]

- 2. This compound 97 15115-58-9 [sigmaaldrich.com]

- 3. 3-(2-bromophenyl) Propanoic Acid Manufacturer, Supplier from Mumbai [tylonpharma.in]

- 4. indiamart.com [indiamart.com]

- 5. This compound | C9H9BrO2 | CID 316010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN102211994B - Industrialized synthesis method of this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-(2-Bromophenyl)propionic Acid

This technical guide provides a comprehensive literature review of 3-(2-Bromophenyl)propionic acid, focusing on its chemical properties, synthesis, and potential biological activities. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound, with the CAS number 15115-58-9, is a solid at room temperature. Its chemical structure consists of a benzene ring substituted with a bromine atom and a propionic acid group at positions 2 and 1, respectively.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₉BrO₂ | [1] |

| Molecular Weight | 229.07 g/mol | [1] |

| CAS Number | 15115-58-9 | [1] |

| Melting Point | 98-102 °C | |

| Appearance | Solid | |

| InChI | InChI=1S/C9H9BrO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-4H,5-6H2,(H,11,12) | [1] |

| InChIKey | AOACQJFIGWNQBC-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC=C(C(=C1)CCC(=O)O)Br | [1] |

Spectroscopic data, including 13C-NMR and IR spectra, are available in public databases such as PubChem.[1]

Synthesis of this compound

An industrialized synthesis method for this compound has been described. This process involves the reaction of 2-bromobenzaldehyde with isopropylidene malonate, followed by hydrolysis and purification.

Experimental Protocol:

a) Synthesis of crude this compound:

-

To a 1000L reactor, add 92 kg of triethylamine.

-

While maintaining the temperature at 15-40 °C, slowly add 105 kg of formic acid over 1-2 hours until the solution becomes clear.

-

Add 22.5 kg of isopropylidene malonate and 32.5 kg of 2-bromobenzaldehyde to the reactor.

-

Heat the reaction mixture to 95-100 °C and stir for 2-4 hours.

-

Monitor the reaction completion by sampling.

-

Cool the mixture to 20-35 °C.

-

Quench the reaction by successively adding 180 kg of tap water and 110 kg of 36% concentrated hydrochloric acid at 15-35 °C.

-

Stir the mixture for 2-3 hours at 15-35 °C.

-

Filter the mixture and dry the wet product at 45-50 °C to obtain the crude product.

b) Purification of this compound:

-

Add the crude product to a 1L three-necked flask.

-

Add 130 g of ethyl acetate and 260 g of n-heptane.

-

Stir the mixture for 3-4 hours at 15-20 °C.

-

Filter the mixture and concentrate the filtrate to 65-130 mL.

-

Add 195 g of n-heptane to the concentrated filtrate and stir for 2-3 hours at 5-10 °C.

-

Filter the resulting solid and vacuum-dry at 45-50 °C to obtain 38.2 g of purified this compound.

References

Methodological & Application

Application Notes and Protocols for 3-(2-Bromophenyl)propionic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Bromophenyl)propionic acid is a versatile building block in organic synthesis, prized for its utility in constructing a variety of carbocyclic and heterocyclic scaffolds. The presence of both a carboxylic acid and an aryl bromide moiety within the same molecule allows for a range of chemical transformations. The carboxylic acid group can be readily converted into esters, amides, or other functional groups, while the aryl bromide is a key handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions. This combination makes this compound a valuable precursor for the synthesis of complex molecules, including pharmacologically active compounds.

Key Applications and Synthetic Strategies

The primary application of this compound in organic synthesis is as a precursor for intramolecular cyclization reactions to form fused ring systems. The strategic positioning of the bromine atom ortho to the propionic acid side chain facilitates the formation of six-membered rings.

Synthesis of 3,4-Dihydroisocoumarins

One of the most important applications of this compound is in the synthesis of 3,4-dihydroisocoumarins. This class of compounds is a common motif in natural products and exhibits a wide range of biological activities. The synthesis typically proceeds via an intramolecular Heck reaction, a powerful palladium-catalyzed carbon-carbon bond-forming reaction.

Reaction Scheme:

The intramolecular Heck reaction involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by intramolecular insertion of the alkene (formed in situ or from a derivative) and subsequent reductive elimination to furnish the cyclized product.

Synthesis of Other Heterocyclic Systems

The reactivity of the aryl bromide and the carboxylic acid functional groups can be exploited to synthesize a variety of other heterocyclic compounds. For instance, the carboxylic acid can be converted to an amide, and subsequent intramolecular reactions, such as the Buchwald-Hartwig amination, can lead to the formation of nitrogen-containing heterocycles.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol 1: Industrial Synthesis of this compound

This protocol describes a one-pot synthesis suitable for large-scale production.[1]

Reaction: Condensation, reduction, hydrolysis, and decarboxylation of 2-bromobenzaldehyde and isopropylidene malonate.

Materials:

-

2-Bromobenzaldehyde

-

Isopropylidene malonate

-

Triethylamine

-

Formic acid

-

Concentrated Hydrochloric acid

-

Ethyl acetate

-

n-Heptane

Procedure:

-

In a 1000L reactor, add 92 kg of triethylamine.

-

While maintaining the temperature between 15-40 °C, slowly add 105 kg of formic acid over 1-2 hours until the solution becomes clear.

-

To the reactor, add 22.5 kg of isopropylidene malonate and 32.5 kg of 2-bromobenzaldehyde.

-

Heat the reaction mixture to 95-100 °C and stir for 2-4 hours.

-

Cool the reaction to 20-35 °C and monitor for completion.

-

At 15-35 °C, quench the reaction by successively adding 180 kg of tap water and 110 kg of 36% concentrated hydrochloric acid.

-

Stir the mixture for 2-3 hours at 15-35 °C.

-

Filter the resulting solid and dry at 45-50 °C to obtain the crude product.

-

Purification:

-

Add the crude product to a 1500L reactor with 97.5 kg of ethyl acetate and 195 kg of n-heptane.

-

Stir for 3-4 hours at 15-20 °C. A small amount of solid impurity will precipitate.

-

Filter the mixture and concentrate the filtrate to 50-100L.

-

Add 110 kg of n-heptane to the concentrated filtrate and stir for 4-5 hours at 5-10 °C to crystallize the product.

-

Filter the solid and dry under vacuum at 45-50 °C to yield 30.4 kg of this compound.

-

Quantitative Data:

| Parameter | Value |

| Yield | 75.3% |

| Purity | 98% |

Protocol 2: Synthesis of 3,4-Dihydroisocoumarins via Intramolecular Heck Reaction (General Procedure)

Conceptual Two-Step Procedure:

-

Esterification/Amidation: Convert the carboxylic acid of this compound to an ester (e.g., methyl or ethyl ester) or an amide. This step is standard organic chemistry practice.

-

Intramolecular Heck Reaction: Cyclize the resulting ester or amide.

General Conditions for Intramolecular Heck Reaction: [2][3]

Materials:

-

This compound derivative (e.g., ester or amide)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

-

Phosphine ligand (e.g., PPh₃, (R)-BINAP for asymmetric synthesis)

-

Base (e.g., Et₃N, K₂CO₃, Ag₂CO₃)

-

Solvent (e.g., DMF, CH₃CN, Toluene)

Illustrative Procedure (for an amide derivative):

-

In a sealed tube, dissolve the amide derivative of this compound in an appropriate solvent (e.g., MeCN).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 - 0.2 equivalents).

-

Add the base (e.g., triethylamine, 2-10 equivalents).

-

Seal the tube and heat the reaction mixture to 80-120 °C.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and evaporate the solvent.

-

Purify the residue by column chromatography to obtain the desired 3,4-dihydroisocoumarin derivative.

Note: The optimal catalyst, ligand, base, solvent, and temperature will need to be determined empirically for the specific substrate.

Logical Workflow and Diagrams

Synthesis of this compound

The industrial synthesis of this compound can be visualized as a multi-step one-pot process.

Caption: Workflow for the industrial synthesis of this compound.

General Strategy for 3,4-Dihydroisocoumarin Synthesis

The conversion of this compound to 3,4-dihydroisocoumarins involves a functional group modification followed by a key cyclization step.

Caption: General synthetic strategy for 3,4-dihydroisocoumarins.

Catalytic Cycle of the Intramolecular Heck Reaction

The mechanism of the palladium-catalyzed intramolecular Heck reaction is a well-established catalytic cycle.

Caption: Catalytic cycle for the intramolecular Heck reaction.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of various cyclic compounds, particularly 3,4-dihydroisocoumarins. Its utility stems from the presence of two key functional groups that can be manipulated to construct complex molecular architectures through powerful synthetic methods like the intramolecular Heck reaction. The provided protocols and diagrams offer a foundational understanding for researchers and drug development professionals to incorporate this building block into their synthetic strategies. Further exploration of its reactivity will undoubtedly lead to the discovery of novel synthetic routes and the creation of new chemical entities with potential therapeutic applications.

References

Application Notes and Protocols for the Use of 3-(2-Bromophenyl)propionic Acid in Heterocycle Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 3-(2-bromophenyl)propionic acid as a versatile building block for the synthesis of various heterocyclic compounds. The protocols detailed herein focus on the construction of nitrogen- and oxygen-containing tricyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery. The primary synthetic strategy highlighted is the palladium-catalyzed intramolecular C-H arylation, a robust method for forming new carbon-carbon and carbon-heteroatom bonds.

Introduction: The Versatility of this compound

This compound is a valuable bifunctional molecule. The carboxylic acid moiety provides a handle for derivatization, such as amide or ester formation, allowing for the introduction of diverse structural elements. The 2-bromophenyl group serves as a key reactive site for transition metal-catalyzed cross-coupling reactions. This combination makes it an ideal precursor for the synthesis of complex heterocyclic systems through intramolecular cyclization strategies. The resulting heterocyclic scaffolds are prevalent in a wide range of biologically active molecules, including antidepressants and other central nervous system (CNS) active agents.

Application: Synthesis of a Dibenzo[b,f]azepin-6(5H)-one Scaffold

A key application of this compound is in the synthesis of tricyclic lactams, such as dibenzo[b,f]azepin-6(5H)-one derivatives. These structures are core components of several pharmaceutical compounds. The synthesis involves an initial amidation of this compound followed by a palladium-catalyzed intramolecular C-H arylation.

Experimental Protocols

Protocol 1: Synthesis of N-Aryl-3-(2-bromophenyl)propanamide (Precursor Synthesis)

This protocol describes the synthesis of the amide precursor required for the subsequent cyclization reaction.

Reaction Scheme:

Materials:

-

This compound

-

Substituted aniline (e.g., aniline, p-anisidine, etc.)

-

Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., EDC/HOBt)

-

Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)

-

Triethylamine (Et₃N) or other suitable base

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Acid Chloride Formation (Method A):

-

In a round-bottom flask, dissolve this compound (1.0 equiv.) in anhydrous DCM.

-

Add thionyl chloride (1.2 equiv.) dropwise at 0 °C.

-

Allow the reaction to stir at room temperature for 2 hours or until the evolution of gas ceases.

-

Remove the solvent and excess thionyl chloride under reduced pressure.

-

-

Amide Coupling:

-

Dissolve the crude acid chloride in anhydrous DCM.

-

In a separate flask, dissolve the substituted aniline (1.0 equiv.) and triethylamine (1.5 equiv.) in anhydrous DCM.

-

Add the acid chloride solution dropwise to the aniline solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-3-(2-bromophenyl)propanamide.

-

Quantitative Data (Representative):

| Starting Material (Aniline) | Product | Yield (%) |

| Aniline | N-Phenyl-3-(2-bromophenyl)propanamide | 85-95 |

| p-Anisidine | N-(4-Methoxyphenyl)-3-(2-bromophenyl)propanamide | 80-90 |

Protocol 2: Palladium-Catalyzed Intramolecular C-H Arylation for Dibenzo[b,f]azepin-6(5H)-one Synthesis

This protocol details the cyclization of the N-aryl-3-(2-bromophenyl)propanamide precursor to the tricyclic lactam. This method is adapted from established procedures for phenanthridinone synthesis.[1][2]

Reaction Scheme:

Materials:

-

N-Aryl-3-(2-bromophenyl)propanamide (from Protocol 1)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Cesium carbonate (Cs₂CO₃) or potassium acetate (KOAc)

-

Anhydrous N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMA)

-

Schlenk tube or other suitable reaction vessel for inert atmosphere reactions

Procedure:

-

Reaction Setup:

-

To a Schlenk tube, add the N-aryl-3-(2-bromophenyl)propanamide (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), PPh₃ (0.10 mmol, 10 mol%), and Cs₂CO₃ (2.0 mmol).

-

Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.

-

Add anhydrous DMF (5 mL) via syringe.

-

-

Reaction:

-

Seal the tube and heat the reaction mixture at 120-135 °C for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the corresponding dibenzo[b,f]azepin-6(5H)-one derivative.

-

Quantitative Data (Representative):

| Substrate | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| N-Phenyl-3-(2-bromophenyl)propanamide | Dibenzo[b,f]azepin-6(5H)-one | Pd(OAc)₂ / PPh₃ | Cs₂CO₃ | DMF | 120 | 24 | 70-85 |

| N-(4-Methoxyphenyl)-3-(2-bromophenyl)propanamide | 2-Methoxy-dibenzo[b,f]azepin-6(5H)-one | Pd(OAc)₂ / P(t-Bu)₃ | KOAc | DMA | 135 | 18 | 75-90 |

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis of Dibenzo[b,f]azepin-6(5H)-ones.

Proposed Catalytic Cycle

Caption: Catalytic cycle for intramolecular C-H arylation.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 3-(2-Bromophenyl)propionic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 3-(2-Bromophenyl)propionic acid as a key building block. This versatile reaction enables the synthesis of a wide array of biphenyl-2-propanoic acid derivatives, which are important structural motifs in numerous biologically active compounds and pharmaceutical agents.

Introduction